4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid
Overview
Description
4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid is a heterocyclic organic compound characterized by a cyclopropyl group attached to a 1,2,5-oxadiazole ring with a carboxylic acid functional group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various methods, including the cyclization of 3-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid. One common approach involves the reaction of 3-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid with oxidizing agents such as potassium permanganate or sodium nitrate. these methods can pose explosion risks and are difficult to control, resulting in low yields.
Industrial Production Methods: Industrial production of 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid typically involves continuous synthesis processes to improve yield and safety. These processes may use advanced catalysts and controlled reaction conditions to achieve higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium nitrate.
Reduction: Hydride reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using amines or alcohols.
Major Products Formed:
Oxidation reactions can produce carboxylic acids or ketones.
Reduction reactions can yield amines or alcohols.
Substitution reactions can result in the formation of amides or esters.
Scientific Research Applications
Chemistry: In chemistry, 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and bioelectronic materials.
Medicine: In the medical field, it is being explored for its potential use as a drug candidate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: In the industrial sector, it is used in the production of advanced materials and bioelectronic devices due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological and medicinal effects.
Comparison with Similar Compounds
1,2,5-Oxadiazole-3-carboxylic acid
3-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid
4-Cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid derivatives
Properties
IUPAC Name |
4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-6(10)5-4(3-1-2-3)7-11-8-5/h3H,1-2H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTOGNKUHMFXAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NON=C2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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